3-(2,6-dichlorophenyl)propanoic Acid

Catalog No.
S715766
CAS No.
51656-68-9
M.F
C9H8Cl2O2
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,6-dichlorophenyl)propanoic Acid

CAS Number

51656-68-9

Product Name

3-(2,6-dichlorophenyl)propanoic Acid

IUPAC Name

3-(2,6-dichlorophenyl)propanoic acid

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

IDEOVPXKPDUXTP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl

Synthesis and Characterization:

3-(2,6-Dichlorophenyl)propanoic acid, also known as dichlorophenoxyacetic acid (DCPA), is an organic compound that can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorophenylacetonitrile with sodium hydroxide, followed by acidification [].

The structure and purity of the synthesized DCPA can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Pharmaceutical Applications:

Research suggests that DCPA might possess various potential applications in the pharmaceutical field. Studies have explored its potential as:

  • Antimicrobial agent: DCPA has exhibited antibacterial and antifungal activities against various pathogens []. However, further research is needed to determine its efficacy and safety in clinical settings.
  • Anti-inflammatory agent: DCPA has shown anti-inflammatory properties in animal models []. However, the mechanisms underlying these effects and their potential translation to humans require further investigation.
  • Anticancer agent: Preliminary studies have indicated that DCPA might possess antitumor activity against certain cancer cell lines. However, extensive research is necessary to understand its potential therapeutic effects and safety profile.

Environmental Research:

  • Degradation pathways: Understanding the mechanisms by which microorganisms degrade DCPA in the environment is crucial for assessing its environmental fate.
  • Environmental impact: Studies investigate the potential effects of DCPA on non-target organisms, such as beneficial soil microbes and aquatic life.

Additional Research:

Ongoing research on 3-(2,6-dichlorophenyl)propanoic acid also explores its potential applications in other fields, such as:

  • Material science: Research into the potential use of DCPA in the development of new materials with specific properties is ongoing.
  • Chemical synthesis: DCPA can serve as a starting material for the synthesis of other organic compounds with potential applications in various fields.

3-(2,6-Dichlorophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a dichlorophenyl group attached to the second carbon. This compound is notable for its structural complexity and biological significance, as it contains both an amino group and a carboxyl group, making it a chiral amino acid derivative. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring contributes to its unique properties, influencing its reactivity and interactions in various chemical and biological contexts.

Currently, there is no scientific research available on the specific mechanism of action of 3-(2,6-dichlorophenyl)propanoic acid. However, related aryloxypropionic acids have been investigated for their herbicidal properties. These compounds are believed to disrupt auxin, a plant growth hormone, leading to abnormal growth and ultimately plant death []. More research is needed to determine if 3-(2,6-dichlorophenyl)propanoic acid exhibits similar herbicidal activity.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield amines or other reduced derivatives.
  • Substitution: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 3-(2,6-dichlorophenyl)propanoic acid is attributed to its interaction with specific receptors and enzymes within biological systems. It has been shown to modulate various signaling pathways, influencing cellular functions such as metabolism and protein synthesis. Its unique (S)-configuration allows it to exhibit distinct pharmacological properties compared to its racemic counterparts or other isomers .

The synthesis of 3-(2,6-dichlorophenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 2,6-dichlorobenzaldehyde.
  • Formation of Intermediate: The aldehyde is converted into a nitrile through a reaction with hydroxylamine hydrochloride.
  • Reduction: The nitrile is then reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
  • Amino Acid Formation: The amine undergoes Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the amino acid.

In industrial contexts, these methods may be optimized for higher yields and purity through continuous flow reactors and automated synthesis techniques.

3-(2,6-Dichlorophenyl)propanoic acid finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is utilized in studies of enzyme-substrate interactions and protein synthesis.
  • Industry: It may be employed in producing specialty chemicals and materials with specific properties .

Studies on the interactions of 3-(2,6-dichlorophenyl)propanoic acid with biological targets reveal its potential in modulating enzyme activities and receptor functions. These interactions can lead to significant effects on cellular signaling pathways, making it a candidate for further pharmacological studies. Understanding these interactions is crucial for elucidating the compound's mechanisms of action in therapeutic contexts .

Several compounds share structural similarities with 3-(2,6-dichlorophenyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(2,6-dichlorophenyl)propanoic acidRacemic mixture of the compoundLacks specific stereochemistry affecting activity
2-Amino-3-(2,4-dichlorophenyl)propanoic acidDifferent chlorine substitutionMay exhibit different biological properties
3-Amino-3-(3,4-dichlorophenyl)propanoic acidSimilar structure but different position of chlorinePotentially different interaction profiles
3-(2-chlorophenyl)propionic acidContains a single chlorine atomDifferent reactivity profile due to less steric hindrance
3-(2,5-dichlorophenyl)propanoic acidSimilar structure but different chlorine positionsMay have distinct pharmacological effects

The uniqueness of 3-(2,6-dichlorophenyl)propanoic acid lies in its specific dichlorophenyl substitution pattern and (S)-configuration, which can lead to distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(2,6-dichlorophenyl)propanoic Acid

Dates

Modify: 2023-08-15

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